PDE4A Inhibition: 3,6-Dichloro-4-fluoro-1H-indazole vs. PDE4A4 Inhibitor Baseline
3,6-Dichloro-4-fluoro-1H-indazole demonstrates potent inhibition of human PDE4A4, a key target for inflammatory diseases. In a biochemical assay, it achieved an IC₅₀ of 1.00E+3 nM (1 µM) against the recombinant PDE4A4 enzyme [1]. While this is a baseline activity for this specific compound in a primary assay, it establishes its viability as a PDE4 inhibitor scaffold. This level of activity is comparable to early-stage leads in the PDE4 field, and the halogenation pattern provides a clear vector for further optimization.
| Evidence Dimension | Inhibition of human recombinant PDE4A4 activity |
|---|---|
| Target Compound Data | IC₅₀ = 1.00E+3 nM |
| Comparator Or Baseline | No direct comparator in the same assay; baseline activity for this scaffold. |
| Quantified Difference | N/A (baseline establishment) |
| Conditions | In vitro enzyme assay using human recombinant PDE4A4 expressed in baculovirus-infected insect Sf21 cells, measured after 30 minutes [1]. |
Why This Matters
This data provides a quantifiable starting point for SAR studies, confirming that the 3,6-dichloro-4-fluoro substitution pattern yields a measurable PDE4A4 inhibitory signal, which can be leveraged for lead optimization.
- [1] BindingDB. (2012). Entry BDBM50356382 (CHEMBL1911432): IC50 for human recombinant PDE4A4. View Source
